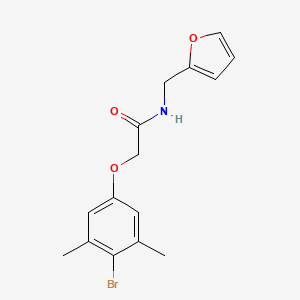
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, also known as MPGL, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds known as N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
作用機序
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide acts as an NMDA receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are important for learning and memory, but they can also contribute to the development of neurodegenerative diseases and chronic pain. By blocking NMDA receptors, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide may be able to protect against these conditions.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have a variety of biochemical and physiological effects in animal models. For example, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce oxidative stress and inflammation in the brain, which are both factors that contribute to neurodegenerative diseases. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce the release of neurotransmitters that are involved in pain signaling, which may contribute to its analgesic effects.
実験室実験の利点と制限
One advantage of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide as a research tool is that it is a relatively selective NMDA receptor antagonist, which means that it specifically targets these receptors without affecting other neurotransmitter systems. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have good bioavailability and can be administered orally. However, one limitation of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide is that it has a relatively short half-life in the body, which may limit its effectiveness in some applications.
将来の方向性
There are many potential future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide. One area of interest is the potential use of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in the treatment of addiction, particularly opioid addiction. N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it may be a promising therapeutic option for this condition. Additionally, further research is needed to explore the potential use of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanisms underlying the analgesic effects of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, which could lead to the development of new pain management therapies.
合成法
The synthesis of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide involves the reaction of N-phenylglycinamide with 2-pyridinemethyl chloride, followed by the reaction of the resulting compound with methylsulfonyl chloride. The final product is obtained by purification through recrystallization.
科学的研究の応用
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, pain management, and addiction. In particular, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have analgesic effects in animal models of acute and chronic pain.
特性
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-8-3-2-4-9-14)12-15(19)17-11-13-7-5-6-10-16-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIIPZJKNIVPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

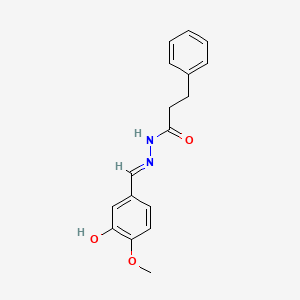
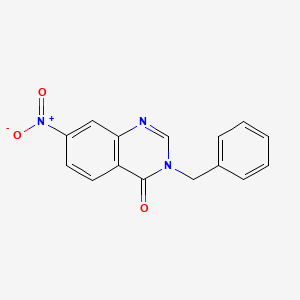
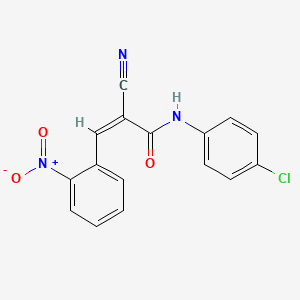
![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)

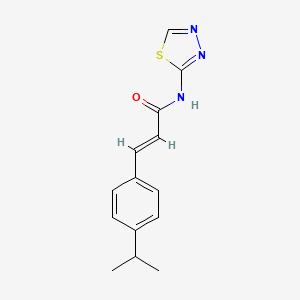
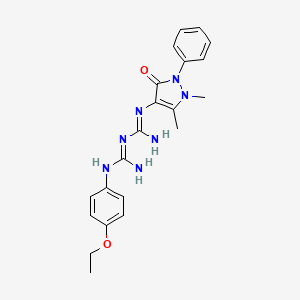
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
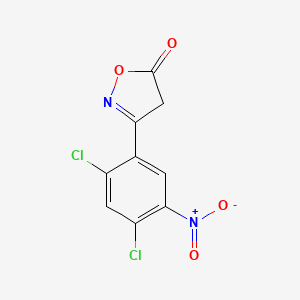
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)

![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)
